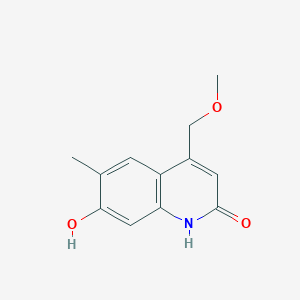
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxymethyl group at the 4th position, and a methyl group at the 6th position on the quinolinone ring. These structural modifications contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinolinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, which can further undergo additional modifications to yield a wide range of derivatives .
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting hydroxyl radicals and DNA damage.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as biodegradable polymers and optical materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, its ability to act as a fluorescent probe is due to its interaction with hydroxyl radicals, leading to fluorescence emission. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methyl-2(1H)-quinolone: A similar compound with a hydroxy group at the 7th position and a methyl group at the 4th position.
7-Hydroxy-4-methylcoumarin: Another related compound with a coumarin structure and similar functional groups.
Uniqueness
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 4th position and the combination of hydroxy and methyl groups at the 7th and 6th positions, respectively, differentiate it from other quinolinone derivatives.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
7-hydroxy-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-3-9-8(6-16-2)4-12(15)13-10(9)5-11(7)14/h3-5,14H,6H2,1-2H3,(H,13,15) |
Clave InChI |
JCKZAYWKDMRASP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1O)NC(=O)C=C2COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
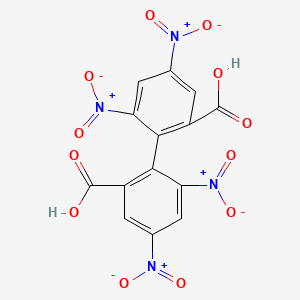
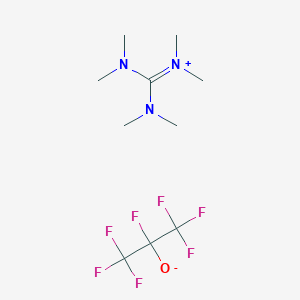
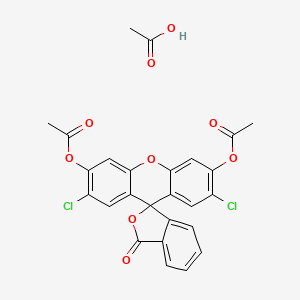
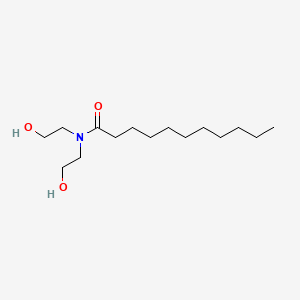
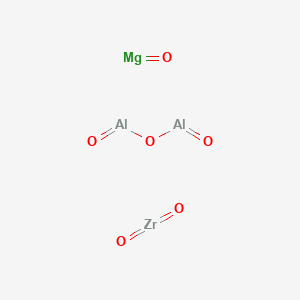
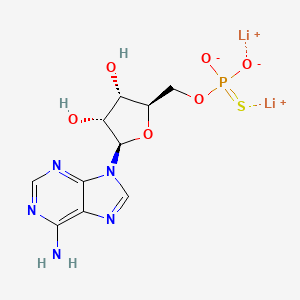
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

